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molecular formula C10H11NO4 B8792149 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Cat. No. B8792149
M. Wt: 209.20 g/mol
InChI Key: NUMXHEUHHRTBQT-UHFFFAOYSA-N
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Patent
US04663482

Procedure details

A mixture of 100 g of 2,4-dimethoxybenzaldehyde, 102 ml of nitromethane, 46.4 g of ammonium acetate and 500 ml of glacial acetic acid was heated at reflux for 2 hours and quenched in 700 ml of water. The crude precipitate was recrystallized from ethanol to give 105.57 g of 1-(2,4-dimethoxyphenyl)-2-nitroethylene as a yellow solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[N+:13]([CH3:16])([O-:15])=[O:14].C([O-])(=O)C.[NH4+]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=[CH:16][N+:13]([O-:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
102 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
46.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched in 700 ml of water
CUSTOM
Type
CUSTOM
Details
The crude precipitate was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 105.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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